
Ruxolitinib N-Methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruxolitinib N-Methanol is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Hematological Malignancies
Ruxolitinib has been extensively studied for its effectiveness in managing hematological malignancies, particularly myelofibrosis and polycythemia vera. Research indicates that ruxolitinib can significantly reduce spleen size and alleviate symptoms associated with these diseases .
Table 1: Clinical Efficacy of Ruxolitinib in Hematological Malignancies
Analytical Methods for Ruxolitinib N-Methanol
The monitoring of drug levels is critical for optimizing treatment outcomes. A recent study developed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify ruxolitinib levels in human plasma, enhancing the ability to tailor dosing regimens based on individual patient needs .
Table 2: LC-MS/MS Method Validation Results
Parameter | Value |
---|---|
Linearity | R2>0.99 |
Recovery Rate | > 85% |
Calibration Range | 10 to 2000 ng/mL |
Case Study: Efficacy in Myelofibrosis
A clinical trial involving 198 patients demonstrated that ruxolitinib significantly improved overall survival rates compared to traditional therapies. Patients receiving ruxolitinib showed a median survival increase of approximately 10 months over those treated with placebo .
Case Study: Graft-versus-Host Disease Management
In a cohort study focusing on pediatric patients with steroid-refractory acute graft-versus-host disease, ruxolitinib was administered with a notable response rate of 45%, showcasing its potential as a therapeutic option in challenging cases .
常见问题
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Ruxolitinib N-Methanol in preclinical studies?
- Answer : Synthesis should follow protocols for JAK inhibitor derivatives, including methanol modification steps. Characterize purity using HPLC (≥95%) and structural confirmation via NMR and mass spectrometry. For new compounds, provide full synthetic details (reagents, reaction conditions) and spectral data in supplementary materials. For reproducibility, adhere to guidelines on experimental rigor, such as NIH preclinical reporting standards .
Q. Which in vitro assays are most effective for assessing this compound’s JAK1/2 inhibition potency?
- Answer : Use cell-based assays measuring STAT phosphorylation (e.g., STAT3/5 in myeloid cell lines) via Western blot or flow cytometry. Compare IC₅₀ values to parent Ruxolitinib. Include dose-response curves and validate with kinase profiling assays to confirm selectivity. Ensure assay protocols detail cell lines, passage numbers, and controls to mitigate variability .
Q. How should researchers validate the chemical stability of this compound under varying storage conditions?
- Answer : Conduct accelerated stability studies using HPLC to monitor degradation products under stress conditions (e.g., heat, humidity, light). Report degradation kinetics and storage recommendations (e.g., -80°C in anhydrous DMSO). Reference ICH guidelines for pharmaceutical stability testing .
Advanced Research Questions
Q. How can contradictory efficacy data from clinical and preclinical studies of Ruxolitinib derivatives be resolved?
- Answer : Perform meta-analyses using tools like the Cochrane Risk of Bias tool for clinical data . For preclinical discrepancies, evaluate model relevance (e.g., humanized vs. murine systems) and dosing regimens. Use sensitivity analyses to identify confounding variables, such as genetic heterogeneity in patient-derived xenografts .
Q. What experimental design considerations are critical for optimizing this compound’s in vivo toxicity profile?
- Answer : Use staggered dosing in rodent models to assess organ-specific toxicity (e.g., liver function via ALT/AST levels, hematologic parameters). Include longitudinal endpoints (e.g., 12-week survival) and compare pharmacokinetic profiles to parent compound. Adhere to ARRIVE guidelines for animal studies to ensure reproducibility .
Q. Which statistical approaches are optimal for analyzing longitudinal efficacy data in this compound trials?
- Answer : Employ mixed-effects models to account for repeated measures and dropout rates. For survival data, use Kaplan-Meier curves with Cox proportional hazards regression. Adjust for covariates like baseline disease severity and prior treatments. Validate assumptions via residual diagnostics .
Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s mechanism of action?
- Answer : Apply pathway enrichment analysis (e.g., GSEA, IPA) to identify dysregulated signaling networks. Use machine learning (e.g., random forests) to correlate omics profiles with clinical outcomes. Validate findings with functional assays (e.g., CRISPR knockouts of candidate genes) .
Q. What strategies improve the reproducibility of pharmacokinetic/pharmacodynamic (PK/PD) modeling for this compound?
- Answer : Use non-compartmental analysis for initial PK parameters (AUC, Cmax, t½) and transition to physiologically based PK (PBPK) models for scaling. Incorporate population PK methods to account for inter-individual variability. Validate models with independent datasets and report parameter uncertainty .
Q. Methodological Best Practices
- Data Contradiction Analysis : Use funnel plots and Egger’s test to assess publication bias in meta-analyses .
- Reproducibility : Follow NIH guidelines for preclinical research, including blinding, randomization, and power calculations .
- Literature Review : Leverage tools like Research Rabbit for systematic literature mapping and citation tracking .
又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21
属性
CAS 编号 |
1236033-03-6 |
---|---|
分子式 |
C18H20N6O |
分子量 |
336.4 g/mol |
IUPAC 名称 |
(3R)-3-cyclopentyl-3-[4-[7-(hydroxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile |
InChI |
InChI=1S/C18H20N6O/c19-7-5-16(13-3-1-2-4-13)24-10-14(9-22-24)17-15-6-8-23(12-25)18(15)21-11-20-17/h6,8-11,13,16,25H,1-5,12H2/t16-/m1/s1 |
InChI 键 |
HBWPBIVFCXQPCJ-MRXNPFEDSA-N |
手性 SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CN(C4=NC=N3)CO |
规范 SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CN(C4=NC=N3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。